molecular formula C7H11NO2 B3069201 4-Hydroxybenzylamine hydrate CAS No. 2006278-39-1

4-Hydroxybenzylamine hydrate

Cat. No.: B3069201
CAS No.: 2006278-39-1
M. Wt: 141.17
InChI Key: PHUGFJQJJCDBFX-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Amine Chemistry

4-Hydroxybenzylamine (B1666329) belongs to the broader class of organic compounds known as phenolic amines. hmdb.ca This classification is defined by the presence of a benzene (B151609) ring bearing at least one hydroxyl group and an amine-containing side chain. hmdb.caontosight.ai Phenolic amines are of profound importance in medicinal chemistry and biology, as this structural motif is present in many biologically active molecules, including neurotransmitters and hormones. slideshare.netmdpi.com

The presence of both an acidic phenolic hydroxyl group and a basic amino group imparts amphoteric properties to these molecules, allowing them to participate in a variety of chemical interactions, including hydrogen bonding. cymitquimica.com This dual functionality is key to their utility. In the context of 4-hydroxybenzylamine, the hydroxyl and aminomethyl groups enhance its reactivity and make it a valuable intermediate in the synthesis of more complex molecules. chemimpex.comcymitquimica.com

Significance in Organic Synthesis and Biological Systems Research

The significance of 4-hydroxybenzylamine in contemporary research stems from its utility as a versatile synthon in organic chemistry and as a tool in the investigation of biological systems. chemicalbook.comontosight.ai Its bifunctional nature allows it to be a key starting material or intermediate in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and dyes. chemimpex.comcymitquimica.com Researchers have particularly utilized 4-hydroxybenzylamine in the development of novel drug candidates, especially in the field of neurology, owing to its structural similarity to some neurotransmitters. chemimpex.com

In the realm of biological research, 4-hydroxybenzylamine serves multiple roles. It is used in studies on enzyme mechanisms, such as those involving GABA transaminase, where it has been investigated as a potential lead compound for the design of novel inhibitors. researchgate.net Furthermore, its derivatives are employed as molecular probes and linkers in bioconjugation chemistry for the modification of proteins and other biomolecules. ontosight.ainih.gov A notable application is its use in creating self-immolative linkers, which allow for the controlled release of molecules from proteins, a technique with significant potential in drug delivery and diagnostics. nih.govacs.org

Detailed Research Findings

Organic Synthesis Applications

Recent research has highlighted the utility of 4-hydroxybenzylamine in the construction of complex molecular architectures. One notable application is in the synthesis of macrocyclic compounds known as azacyclophanes. rsc.orgrsc.org

Hydrogen Bond-Assisted Macrocyclic Synthesis: Computational and synthetic studies have shown that 4-hydroxybenzylamine can form cyclic dimers in solution through intermolecular O-H···N hydrogen bonds. These dimers, further stabilized by π-stacking interactions between the aromatic rings, act as templates in reactions with formaldehyde (B43269) to produce 12-atom azacyclophanes. rsc.orgrsc.org This "hydrogen bond-assisted macrocyclic synthesis" strategy is a powerful method for creating these complex structures, which are of interest for their ability to encapsulate guest molecules. rsc.orgrsc.org

4-Hydroxybenzylamine also serves as a crucial building block in multicomponent reactions for the synthesis of libraries of complex molecules.

Ugi Four-Component Reaction: In the development of novel inhibitors for the p53-MDM2 protein-protein interaction, a critical target in cancer therapy, 4-hydroxybenzylamine has been used as a key amine component in the Ugi four-component reaction. nih.gov This reaction, combined with a subsequent ring-closing metathesis, allowed for the efficient synthesis of a library of artificial macrocycles. One of the synthesized derivatives, which incorporated a 4-hydroxybenzylamine moiety, exhibited significant binding affinity to MDM2 in the nanomolar range. nih.gov

Biological Systems Research

The unique properties of 4-hydroxybenzylamine and its derivatives have made them valuable tools for studying and manipulating biological systems.

Enzyme Inhibition Studies: 4-Hydroxybenzylamine has been investigated as an inhibitor of enzymes in the GABA shunt, specifically GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). researchgate.net It exhibited competitive inhibition of GABA-T with respect to GABA. researchgate.net The structural similarity of 4-hydroxybenzylamine to the natural substrates of these enzymes, along with the conjugative effect of the benzene ring, is believed to be responsible for its inhibitory activity. researchgate.net This has led to the suggestion that it could serve as a lead compound for the development of new GABA-T inhibitors. researchgate.net In other research, a Schiff base synthesized from 4-hydroxybenzylamine and 2,3,4-trihydroxybenzaldehyde (B138039) was studied for its ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. webofproceedings.org

Self-Immolative Linkers for Bioconjugation: A significant application of 4-hydroxybenzylamine is in the design of traceless, self-immolative linkers for the reversible modification of proteins. nih.govacs.org These linkers can be attached to proteins, for example, through a reaction with lysine (B10760008) residues, and then can release a payload under specific conditions. nih.gov The rate of this release can be fine-tuned by introducing different substituents on the aromatic ring of the hydroxybenzylamine core. nih.govacs.org This technology was demonstrated by creating reversible protein-polyethylene glycol conjugates with lysozyme. The modified protein showed reduced activity, which was recovered to over 94% upon the traceless release of the polymer, highlighting the potential of this system for various bioconjugation applications. nih.gov

Chemoselective Protein Modification: 4-Hydroxybenzylamine has been used as a nucleophile in the aza-Michael ligation to dehydroalanine (B155165) (Dha)-tagged proteins. acs.org This method allows for the chemoselective formation of stable secondary amine linkages on proteins under mild, biocompatible conditions. The resulting protein conjugates were shown to be stable across a wide pH range and in human plasma, demonstrating the robustness of this modification strategy for applications in therapeutics and diagnostics. acs.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)phenol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.H2O/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUGFJQJJCDBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Hydroxybenzylamine Hydrate

Established Chemical Synthesis Pathways

Conventional synthesis of 4-hydroxybenzylamine (B1666329) predominantly relies on the reductive amination of 4-hydroxybenzaldehyde (B117250), a widely available starting material. mdpi.com This transformation can be achieved through several catalytic systems and reaction conditions.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with ammonia (B1221849) to form an imine, which is subsequently reduced to the corresponding amine.

A prevalent and high-yielding method for synthesizing 4-hydroxybenzylamine is the catalytic hydrogenation of 4-hydroxybenzaldehyde in the presence of ammonia. d-nb.info Raney nickel is a frequently employed catalyst for this transformation due to its high activity and relatively low cost. organic-chemistry.orggoogle.com The reaction is typically carried out in a solvent such as ethanol (B145695), which is saturated with ammonia gas to drive the initial imine formation. chemicalbook.comchemicalbook.com The mixture is then subjected to hydrogen pressure in an autoclave.

The process involves the initial reaction of 4-hydroxybenzaldehyde with ammonia to form 4-hydroxybenzylideneimine. This intermediate is then hydrogenated in situ over the Raney nickel catalyst to yield 4-hydroxybenzylamine. researchgate.net A small amount of acid, like sulfuric acid, can be added to the reaction mixture. prepchem.com Yields for this method are often reported to be high, with one procedure describing a yield of 85%. chemicalbook.comchemicalbook.com Another protocol using an aqueous ammonia solution in methanol (B129727) under a hydrogen atmosphere at room temperature reported a quantitative yield.

Below is a table summarizing typical reaction conditions for this method.

CatalystStarting MaterialReagentsSolventPressureTemperatureTimeYieldReference
Raney Nickel4-HydroxybenzaldehydeAmmonia, H₂SO₄Ethanol100 atm H₂Room Temp.6 hours85% chemicalbook.comprepchem.com
Raney Nickel4-Hydroxybenzaldehyde7N Aqueous Ammonia, H₂Methanol1 atm H₂Room Temp.21 hoursQuantitative

This table is interactive. Click on the headers to sort the data.

An alternative reductive pathway begins with the corresponding oxime of 4-hydroxybenzaldehyde. The synthesis of the target amine from its oxime derivative is a well-established transformation. First, 4-hydroxybenzaldehyde is reacted with hydroxylamine (B1172632) to form 4-hydroxybenzaldehyde oxime. This oxime intermediate is then reduced to yield 4-hydroxybenzylamine.

Various reducing agents can be employed for this step, including catalytic hydrogenation. For instance, a method for a structurally similar compound, vanillylamine, involves the reduction of 3-methoxy-4-hydroxybenzaldehyde oxime using a composite catalyst (aluminum-zinc-nickel) and hydrogen gas in an ethanol solvent. google.com This process is conducted under normal pressure at elevated temperatures (40-60°C), achieving high yields and purity. google.com This approach avoids the high pressures often required in direct reductive amination. google.com

Alternative Synthetic Approaches and Modifications

Beyond direct reductive amination, other chemical strategies have been developed. One such method involves the demethylation of 4-methoxybenzylamine (B45378). In this process, 4-methoxybenzylamine is treated with hydrobromic acid. The reaction involves refluxing the mixture to facilitate the cleavage of the methyl-ether bond, yielding 4-hydroxybenzylamine, typically isolated as its hydrobromide salt. google.comgoogle.com This method is advantageous as it can increase the reaction temperature and the concentration of hydrobromic acid, shortening reaction time and improving the conversion rate. google.com

The Leuckart reaction offers another route, using formamide (B127407) and formic acid as the reducing system. google.com In an accelerated version of this reaction, 4-hydroxybenzaldehyde can be heated with formamide and formic acid to produce N-(4-hydroxybenzyl)formamide, which is then hydrolyzed to give the final amine product. google.com

Modifications to catalytic systems for reductive amination are also an area of research. While Raney nickel is common, other catalysts like palladium on carbon (Pd/C), ruthenium on carbon (Ru/C), and various nickel or cobalt-based catalysts have been explored for the reductive amination of aldehydes. google.comresearchgate.netmdpi.com The choice of catalyst and support can significantly influence the selectivity and efficiency of the reaction, particularly in minimizing the formation of secondary and tertiary amine byproducts. researchgate.net

Biocatalytic and Chemoenzymatic Synthesis

In recent years, there has been a growing interest in developing greener and more sustainable synthetic routes using enzymes. mdpi.comnorthwestern.edu Biocatalysis offers high selectivity under mild reaction conditions, presenting an attractive alternative to traditional chemical methods. sci-hub.se

Biotransformation from L-Tyrosine and Related Precursors

A notable biocatalytic pathway to 4-hydroxybenzylamine starts from the renewable amino acid L-tyrosine. researchgate.netnih.gov This biotransformation is achieved through a multi-enzyme cascade engineered within a microbial host, such as Escherichia coli. researchgate.netresearchgate.net

Research has demonstrated the construction of artificial enzymatic cascades that convert L-tyrosine to 4-hydroxybenzylamine. researchgate.netresearchgate.net One such cascade involves several key enzymes:

L-amino acid deaminase (LAAD) from Proteus mirabilis

Hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis

(S)-mandelate dehydrogenase (SMDH) and Benzoylformate decarboxylase (BFD) from Pseudomonas putida

An aldehyde dehydrogenase (ALDH) or a suitable transaminase

In one pathway, a multi-enzyme cascade converted L-tyrosine into 4-hydroxybenzylamine, achieving a concentration of 17.7 ± 0.1 g/L from 150 mM L-tyrosine, with a conversion rate of over 85% within 96 hours. nih.gov This whole-cell biocatalysis approach represents a sustainable method for producing 4-hydroxybenzylamine from a renewable feedstock. researchgate.netnih.gov

Another chemoenzymatic strategy utilizes vanillyl alcohol oxidases (VAOs). These enzymes can catalyze the synthesis of 2-aryl thiazolines from various 4-hydroxybenzaldehydes and aminothiols in a one-pot reaction. nih.gov While not a direct synthesis of 4-hydroxybenzylamine, this demonstrates the utility of enzymes in functionalizing the 4-hydroxybenzaldehyde scaffold, which could be integrated into broader synthetic routes. nih.govrug.nl

The table below outlines a key biocatalytic pathway.

PrecursorHost OrganismKey EnzymesProductYield/TiterReference
L-TyrosineEscherichia coliLAAD, HmaS, SMDH, BFD, ALDH4-Hydroxybenzylamine17.7 g/L researchgate.netnih.gov

This table is interactive. Click on the headers to sort the data.

Enzymatic Cascade Design for Amine Production

The biosynthesis of amines, including 4-hydroxybenzylamine, is increasingly utilizing enzymatic cascades, which are multi-step reaction pathways where the product of one enzymatic reaction becomes the substrate for the next. This one-pot approach offers a sustainable alternative to traditional chemical synthesis.

Researchers have successfully designed a five-step enzymatic cascade for the synthesis of p-hydroxybenzylamine from L-tyrosine. researchgate.net This whole-cell biocatalysis approach, using resting cells of E. coli, demonstrates the potential for producing aromatic amines from renewable feedstocks. researchgate.net The time course of this biotransformation shows a steady conversion of L-tyrosine to p-hydroxybenzylamine over time. researchgate.net

Another example of enzymatic cascade design is the development of a one-pot, cell-free system for converting racemic secondary alcohols into either (S)- or (R)-enantiopure chiral amines. nih.gov This system employs two enantio-complementary alcohol dehydrogenases, cofactor recycling enzymes (NADH and NADPH oxidase), and an enantioselective transaminase. nih.gov While not specific to 4-hydroxybenzylamine, this methodology highlights the sophisticated design of enzymatic cascades for producing high-value chiral amines, achieving good to excellent enantioselectivities. nih.gov

Table 1: Enzymatic Cascade for p-Hydroxybenzylamine Synthesis

Parameter Details Source
Starting Material L-tyrosine (5 mM) researchgate.net
Biocatalyst Resting cells of E. coli MG1655 RARE (10 g cdw L⁻¹) researchgate.net
Reaction Five-step enzymatic cascade researchgate.net
Product p-Hydroxybenzylamine researchgate.net
Temperature 30 °C researchgate.net

Enzyme Immobilization Techniques for Enhanced Biocatalysis

Enzyme immobilization is a critical technique for improving the stability and reusability of biocatalysts, making enzymatic processes more economically viable for industrial applications. rsc.orgmdpi.com Immobilization confines enzymes to a solid support, which facilitates their separation from the reaction mixture and can enhance their operational stability under various conditions. mdpi.com

A notable application involving 4-hydroxybenzylamine is the stabilization of ω-transaminase from Pseudomonas fluorescens (PfωTA) through immobilization as cross-linked enzyme aggregates (CLEAs). nih.gov Transaminases are valuable for synthesizing a wide range of amines, but their poor operational stability is a significant drawback. nih.gov In this study, the PfωTA was successfully immobilized, and the resulting biocatalyst (PfωTA-CLEA) exhibited significantly enhanced thermal stability compared to the soluble enzyme. nih.gov This immobilized enzyme was then effectively used in the bioamination of 4-hydroxybenzaldehyde to produce 4-hydroxybenzylamine. nih.gov

The optimal conditions for creating the PfωTA-CLEA involved precipitating the enzyme with acetone (B3395972) or ethanol in the presence of bovine serum albumin (BSA) and using glutaraldehyde (B144438) as the cross-linker. nih.gov This technique represents a significant advancement in generating robust biocatalysts for amine synthesis. nih.gov

Table 2: Enhanced Stability of Immobilized ω-Transaminase (PfωTA-CLEA)

Parameter Finding Source
Immobilization Method Cross-linked enzyme aggregates (CLEA) nih.gov
Precipitant 90% acetone or ethanol nih.gov
Additive BSA (100 mg/mL) nih.gov
Cross-linker Glutaraldehyde (100 mM) nih.gov
Thermal Stability (60 °C) 31-fold enhancement vs. soluble enzyme nih.gov
Thermal Stability (70 °C) 4.6-fold enhancement vs. soluble enzyme nih.gov
Application Bioamination of 4-hydroxybenzaldehyde to 4-hydroxybenzylamine nih.gov

Metabolic Engineering for Microbial Production Pathways

Metabolic engineering involves the targeted modification of microbial metabolic pathways to enhance the production of desired chemical compounds. researchgate.netnih.gov This approach is a cornerstone of industrial biotechnology, enabling the sustainable production of various chemicals from renewable feedstocks. dtu.dkbohrium.com

In the context of compounds related to 4-hydroxybenzylamine, researchers have engineered Escherichia coli to efficiently synthesize 4-hydroxybenzoic acid (4HBA) from L-tyrosine. researchgate.net This was achieved by establishing a coenzyme-A (CoA)-free multi-enzyme cascade within the microbial host. researchgate.net The engineered pathway utilized enzymes from different microbial sources to create a novel production route. researchgate.net This work demonstrates the potential of metabolic engineering to create microbial cell factories for producing valuable aromatic compounds. researchgate.net The strategies often involve overexpressing key enzymes, deleting competing pathways, and optimizing precursor supply to channel metabolic flux towards the target product. nih.govdtu.dk

The biosynthesis of aromatic compounds in microorganisms typically starts from precursors in the glycolytic and pentose (B10789219) phosphate (B84403) pathways, which lead to the shikimate pathway for the synthesis of aromatic amino acids like L-tyrosine. mdpi.com By introducing and optimizing heterologous enzyme activities, microorganisms can be repurposed to produce a wide array of valuable chemicals. researchgate.netdtu.dk

Table 3: Engineered Microbial Production of 4-Hydroxybenzoic Acid

Component Description Source
Host Organism Escherichia coli researchgate.net
Precursor L-tyrosine researchgate.net
Target Product 4-Hydroxybenzoic acid (4HBA) researchgate.net
Engineering Strategy Establishment of a CoA-free multi-enzyme cascade researchgate.net
Key Enzymes L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, benzoylformate decarboxylase, aldehyde dehydrogenase researchgate.net
Result Conversion of 150 mM L-tyrosine to 128 ± 1 mM of 4HBA (>85% conversion) in 96 h researchgate.net

4-Hydroxybenzylamine Hydrate as a Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Organic Compounds and Derivatives

4-Hydroxybenzylamine is a versatile chemical intermediate used as a building block in the synthesis of a wide range of more complex molecules. ontosight.aichemimpex.comsilverfernchemical.com Its structure, featuring both a reactive amine group and a hydroxyl group on a benzene (B151609) ring, makes it a valuable precursor in various synthetic applications. ontosight.aichemimpex.comcymitquimica.com It serves as a key starting material in the production of pharmaceuticals, agrochemicals, dyes, and pigments. chemimpex.comsilverfernchemical.com

One specific application is in the synthesis of N-benzyl-4-hydroxybenzylamine derivatives. researchgate.net Computational and synthetic studies have shown that 4-hydroxybenzylamine can form cyclic dimers in solution through intermolecular O-H···N hydrogen bonds, which are further stabilized by π-stacking interactions. researchgate.netnih.gov This templating effect has been exploited in the reaction of N-benzyl-4-hydroxybenzylamines with formaldehyde (B43269) to produce 12-atom tricyclic azacyclophanes. researchgate.netnih.gov The formation of these macrocycles is dependent on the pre-organization of the 4-hydroxybenzylamine units, demonstrating its utility in hydrogen bond-assisted macrocyclic synthesis. researchgate.netnih.gov Furthermore, it has been used in the synthesis of platinum complexes with potential estrogenic activity and as a precursor for Tröger's base-derived benzoxazines. nih.govacs.org

Table 4: Applications of 4-Hydroxybenzylamine as a Synthetic Precursor

Product Class Specific Example/Application Source
Pharmaceuticals Intermediate for drugs targeting neurological disorders chemimpex.com
Macrocycles Synthesis of 12-atom azacyclophanes via reaction with formaldehyde researchgate.netnih.gov
Organometallic Compounds Synthesis of cis-[bis(2,6-dichloro-4-hydroxybenzylamine)]dihaloplatinum(II) nih.gov
Polymers Precursor for highly fluorescent Tröger's base-derived benzoxazines acs.org
Agrochemicals General use as an intermediate cymitquimica.com
Dyes and Pigments General use as a building block chemimpex.comsilverfernchemical.com

Covalent Grafting onto Polymer Matrices (e.g., Carboxymethylcellulose)

4-Hydroxybenzylamine can be covalently grafted onto polymer backbones to impart new functionalities. A significant example is its use in modifying carboxymethylcellulose (CMC), a biocompatible and biodegradable polymer. tandfonline.comresearchgate.net By covalently attaching 4-hydroxybenzylamine to the CMC backbone, a new material, CMC with phenolic groups (CMC-Ph), is created. tandfonline.comresearchgate.net

This modification is typically achieved by activating the carboxylic acid groups of CMC with reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), which then react with the amine group of 4-hydroxybenzylamine to form a stable amide bond. tandfonline.com The resulting CMC-Ph can be crosslinked through an enzymatic reaction using horseradish peroxidase and hydrogen peroxide to form hydrogels. researchgate.net These hydrogels have shown great promise for biomedical applications, particularly for encapsulating cells to create injectable scaffolds for tissue engineering. researchgate.netencyclopedia.pub The amount of grafted 4-hydroxybenzylamine can be controlled and influences the properties of the resulting hydrogel, such as its gelation time and mechanical strength. tandfonline.com

Table 5: Synthesis and Properties of CMC-Ph

Parameter Details Source
Polymer Matrix Carboxymethylcellulose (CMC) tandfonline.comresearchgate.net
Grafted Compound 4-Hydroxybenzylamine tandfonline.comresearchgate.net
Coupling Chemistry EDC/NHS chemistry to form an amide linkage tandfonline.com
Resulting Material CMC with phenolic groups (CMC-Ph) tandfonline.comresearchgate.net
Grafting Density 17-23 units of 4-hydroxybenzylamine per 100 units of CMC researchgate.net
Application Preparation of microgels for cell encapsulation in tissue engineering researchgate.netencyclopedia.pub
Crosslinking Method Enzymatic reaction (horseradish peroxidase/hydrogen peroxide) researchgate.net

Incorporation into Dendrimer Structures and Macromolecules

4-Hydroxybenzylamine serves as a valuable building block in the construction of complex, well-defined macromolecules such as dendrimers. nih.govresearchgate.net Dendrimers are highly branched, monodisperse macromolecules with a precise structure, making them of interest for various applications, including drug delivery. mcmaster.ca

In one study, 4-hydroxybenzylamine was used as a spacer in the synthesis of a new family of dendrimers. nih.govresearchgate.net Specifically, it was incorporated into ethylenediaminetetraacetic acid (EDTA)-β-cyclodextrin (βCD) G0 dendrimers. nih.gov The synthesis strategy involved a divergent approach where the spacer, derived from 4-hydroxybenzylamine, was grown from the EDTA core. nih.govresearchgate.net This was followed by click-chemistry conjugation to attach the β-cyclodextrin moieties to the periphery. nih.gov The choice of spacer, such as 4-hydroxybenzylamine, influences the physicochemical properties of the final dendrimer structure. nih.gov

Additionally, the ability of 4-hydroxybenzylamine to participate in controlled macrocyclization reactions, as seen in its reaction with formaldehyde to form azacyclophanes, further highlights its role in constructing sophisticated macromolecular architectures. nih.gov These reactions rely on non-covalent interactions like hydrogen bonding and π-stacking to direct the synthesis towards a specific cyclic product over linear polymerization. nih.gov

Table 6: 4-Hydroxybenzylamine in Macromolecular Synthesis

Macromolecule Type Role of 4-Hydroxybenzylamine Synthetic Strategy Source
Dendrimers Aromatic spacer Divergent synthesis from an EDTA core, followed by click-chemistry nih.govresearchgate.net
Azacyclophanes Monomeric building block Hydrogen bond-assisted macrocyclic synthesis with formaldehyde nih.gov

Derivatization for Functional Material Development

The unique molecular structure of 4-Hydroxybenzylamine, featuring both a reactive primary amine and a phenolic hydroxyl group, makes it a valuable precursor for the development of a wide range of functional materials. chemimpex.com Researchers have leveraged these functional groups to synthesize polymers and other advanced materials with tailored properties for various applications, including high-performance thermosets, biomaterials, and luminescent crystals.

Polybenzoxazine Synthesis

One of the significant applications of 4-hydroxybenzylamine derivatives is in the creation of polybenzoxazines, a class of high-performance thermosetting phenolic-type polymers. metu.edu.tr The synthesis typically involves a Mannich-type condensation reaction of a phenol (B47542), a primary amine (like a derivative of 4-hydroxybenzylamine), and formaldehyde. acs.orgconicet.gov.ar The resulting benzoxazine (B1645224) monomers can undergo ring-opening polymerization upon heating to form a highly crosslinked polymer network. metu.edu.trresearchgate.net

These polybenzoxazine materials are noted for their:

High thermal stability researchgate.net

Excellent mechanical properties researchgate.net

Superb chemical resistance researchgate.net

Low dielectric constants researchgate.net

For instance, novel thermosetting systems have been developed by first reacting phenol or bisphenol A with ethanolamine (B43304) and paraformaldehyde to create benzoxazine monomers containing hydroxyl groups (BzOH and BzPOH). These monomers are then functionalized with maleic anhydride (B1165640) to produce precursors (BzFA and BzPFA) that can be cured to form materials with enhanced thermal, viscoelastic, and mechanical properties compared to conventional polybenzoxazines. conicet.gov.ar

Precursor SystemMonomers UsedFunctionalizationKey Findings
BzFA/BzPFA Phenol/Bisphenol A, Ethanolamine, ParaformaldehydeReaction with Maleic AnhydrideResulting materials exhibit superior thermal, viscoelastic, and mechanical properties compared to standard polybenzoxazines. conicet.gov.ar
General Polybenzoxazines Phenol derivatives, Primary amines, FormaldehydeMannich CondensationProduces high-performance thermosets with high thermal stability and chemical resistance. metu.edu.tracs.orgresearchgate.net

Polyamide Formation

Functional polyamides are another class of polymers that can be synthesized using derivatives of 4-hydroxybenzylamine. researchgate.netnih.gov Polyamides are polymers where repeating units are linked by amide bonds (-CO-NH-). libretexts.org Conventional synthesis often involves the condensation reaction between a diamine and a diacid. nih.govlibretexts.org The presence of the amine group in 4-hydroxybenzylamine allows it to be incorporated into polyamide chains, while the hydroxyl group offers a site for further functionalization, enhancing the material's properties or enabling its use in specific applications like biomaterials. nih.gov Catalytic dehydrogenation of diols and diamines has emerged as a cleaner, more atom-economical method for polyamide synthesis. nih.gov

Polymer TypeSynthesis MethodMonomersPotential Applications
Functional Polyamides Catalytic DehydrogenationDiols and Diamines (including 4-hydroxybenzylamine derivatives)Biomaterials for gene delivery, tissue engineering. nih.gov
Semi-Aromatic Polyamides PolycondensationAliphatic diamines and aromatic diacidsHigh-temperature engineering plastics. nih.gov

Luminescent Perovskite-Like Materials

In the field of optoelectronics, 4-hydroxybenzylamine has been utilized as an organic component in the synthesis of novel perovskite-like materials. Specifically, a series of (4-HBA)SbX₅∙H₂O single crystals (where HBA is 4-hydroxybenzylamine and X is Cl or Br) have been prepared via a solvothermal method. pku.edu.cn These materials are part of a class of antimony (Sb)-based perovskites investigated as less toxic and more stable alternatives to lead-based perovskites for luminescent applications. pku.edu.cn The optical properties of these crystals can be tuned by altering the halide composition. pku.edu.cn

CompoundCrystal SystemBand Gap (eV)Photoluminescence Wavelength (nm)
(4-HBA)SbBr₅∙H₂O Triclinic (P-1 space group)2.99618
(4-HBA)SbBr₃Cl₂∙H₂O Triclinic (P-1 space group)N/AN/A
(4-HBA)SbCl₅∙H₂O Triclinic (P-1 space group)3.58595

Data sourced from research on (4-HBA)SbX₅∙H₂O single crystals. pku.edu.cn

Biomaterial Development

The derivatization of natural polymers with 4-hydroxybenzylamine has led to the creation of advanced biomaterials for tissue engineering and medical applications. researchgate.net A notable example is the modification of carboxymethyl cellulose (B213188) (CMC), a biocompatible and biodegradable polymer. By grafting 4-hydroxybenzylamine onto the CMC backbone, a new material (CMC-Ph) is formed. researchgate.nettandfonline.com This modified polymer can be crosslinked through an enzymatic reaction (using horseradish peroxidase and hydrogen peroxide) to form hydrogel microparticles. researchgate.nettandfonline.com These microgels have been successfully used to encapsulate cells, demonstrating their potential for applications in regenerative medicine and drug delivery. researchgate.net

MaterialBase PolymerModifying AgentCrosslinking MethodApplication
CMC-Ph Microgels Carboxymethyl Cellulose (CMC)4-HydroxybenzylamineEnzymatic reaction (Horseradish Peroxidase/H₂O₂)Cell encapsulation for tissue engineering. researchgate.nettandfonline.com

Macrocycle Synthesis

The self-assembly properties of 4-hydroxybenzylamine have been exploited in the synthesis of macrocyclic compounds known as azacyclophanes. nih.gov Computational and synthetic studies have shown that 4-hydroxybenzylamine molecules can form cyclic dimers in solution through intermolecular O–H⋯N hydrogen bonds, which are further stabilized by π-stacking interactions. When these pre-organized dimers react with formaldehyde, they preferentially form a 12-atom azacyclophane structure over linear oligomers. This "hydrogen bond-assisted macrocyclic synthesis" demonstrates a sophisticated use of non-covalent interactions to direct the outcome of a chemical transformation, yielding complex molecular architectures with cavities suitable for host-guest chemistry. nih.gov

ReactionKey ReactantsDriving ForceProductPotential Use
Azacyclophane Formation 4-Hydroxybenzylamine, FormaldehydeHydrogen bond-assisted template formation (dimers)12-atom AzacyclophaneHost-guest interactions. nih.gov

Mechanistic Investigations of 4 Hydroxybenzylamine Hydrate Reactivity

Intermolecular Interactions and Self-Assembly Phenomena

The reactivity and chemical behavior of 4-hydroxybenzylamine (B1666329) are significantly influenced by a series of non-covalent interactions that dictate its self-assembly in solution. These interactions are crucial in pre-organizing the molecules for subsequent reactions, favoring specific product formations.

Computational and synthetic studies have established that 4-hydroxybenzylamine molecules in solution can form dimeric structures. nih.govnih.govresearchgate.netresearchgate.net The primary driving force for this dimerization is the formation of intermolecular O–H⋯N hydrogen bonds. nih.govnih.govresearchgate.netresearchgate.net In this arrangement, the hydroxyl group (-OH) of one molecule acts as a hydrogen bond donor, while the nitrogen atom of the amino group (-NH2) of a second molecule acts as the hydrogen bond acceptor. nih.gov This interaction leads to the formation of cyclic dimers, which serve as templates for further reactions. nih.govresearchgate.net

The formation of these hydrogen-bonded dimers is a critical step in the self-assembly process. Computational analyses have explored different possible arrangements, including linear and cyclic formations with either O–H⋯N or N–H⋯O hydrogen bonds. nih.gov The calculations indicate a preference for the cyclic dimer arrangement facilitated by O–H⋯N bonds. nih.gov

While hydrogen bonding is the primary force in the formation of 4-hydroxybenzylamine dimers, π-stacking interactions provide significant additional stabilization. nih.govnih.govresearchgate.netresearchgate.net In the cyclic dimer conformation, the aromatic rings of the two molecules are positioned facing each other, allowing for favorable π-stacking. nih.gov

Computational studies that incorporated dispersion corrections highlighted the importance of these long-range interactions. nih.gov The dimerization of 4-hydroxybenzylamine was found to be exergonic only when these dispersive interactions were taken into account, indicating that the stability of the dimer is a cooperative effect of both hydrogen bonding and π-stacking. nih.gov These interactions effectively lock the molecules into a specific orientation, which has profound implications for their subsequent reactivity. nih.gov

Below is a table summarizing the calculated thermodynamic parameters for the dimerization of 4-hydroxybenzylamine, highlighting the contribution of π-stacking.

Dimer StructureDimerization Free Energy (kcal/mol)Stacking Energy (kcal/mol)Hydrogen Bond Distance (Å)Centroid-Centroid Distance (Å)
O–H⋯N cyclic dimer-0.6-6.81.903.5
N–H⋯O cyclic dimer2.5-4.42.114.8
O–H⋯N linear dimer0.9-1.91-

This data is derived from computational analyses and illustrates the energetic favorability of the O–H⋯N cyclic dimer, which is significantly stabilized by π-stacking interactions. nih.gov

The pre-organization of 4-hydroxybenzylamine molecules into stabilized cyclic dimers via hydrogen bonds and π-stacking directly influences the course of their chemical reactions. nih.govnih.gov This self-assembly acts as a template, directing the reaction towards macrocyclization rather than linear polymerization. nih.gov

When the formation of these cyclic dimers is not favored due to electronic or steric factors, the reaction tends to yield linear oligomers. nih.gov Therefore, the non-covalent interactions are not merely passive stabilizing forces but actively control the reaction pathway by determining the spatial arrangement of the reacting molecules. This principle is a key aspect of what is known as hydrogen bond-assisted macrocyclic synthesis. nih.gov

Macrocyclization Reactions and Azacyclophane Formation

The templating effect of the dimer formation is particularly evident in the reaction of 4-hydroxybenzylamine with formaldehyde (B43269).

The reaction between 4-hydroxybenzylamine and formaldehyde leads to the synthesis of a 12-atom azacyclophane. nih.govnih.govresearchgate.net Mass spectrometry analysis has confirmed that the major product of this reaction is the azacyclophane, with smaller amounts of a linear dimer also being formed. nih.gov

The formation of the azacyclophane is a direct consequence of the pre-organized cyclic dimer of 4-hydroxybenzylamine. This "template" brings the reactive sites of the two amine molecules into proximity and in the correct orientation to react with formaldehyde, facilitating the ring-closing reaction to form the macrocycle. nih.gov The reaction has been successfully carried out in various solvents, including ethanol (B145695), dioxane, DMF, and acetonitrile, yielding a solid product with a high melting point and low solubility, characteristic of such azacyclophanes. nih.gov

The following table shows the yield of the azacyclophane product in different solvents.

SolventYield (%)Melting Point (°C)
Ethanol65190–192
Dioxane63190–192
DMF61190–192
Acetonitrile59190–192

This data demonstrates the successful synthesis of the 12-atom azacyclophane in various solvents. nih.gov

The synthesis of the 12-atom azacyclophane from 4-hydroxybenzylamine and formaldehyde is a prime example of a hydrogen bond-assisted macrocyclic synthesis strategy. nih.gov The mechanism relies on the initial formation of a cyclic template through hydrogen bonds between two 4-hydroxybenzylamine molecules. nih.gov

This non-covalently bonded supramolecular assembly then reacts with formaldehyde. The proximity and orientation of the functional groups within the template direct the reaction to form the macrocyclic structure. nih.gov If the molecules were to form linear arrangements instead of the cyclic template, the reaction with formaldehyde would primarily result in the formation of linear oligomers. nih.gov Computational calculations have been instrumental in demonstrating that 4-hydroxybenzylamine does indeed form these necessary templates in solution, thus favoring the formation of the azacyclophane. nih.govnih.gov This strategy has proven to be effective for synthesizing not only this 12-atom azacyclophane but also larger 14-atom azacyclophanes from related starting materials. nih.gov

Competitive Linear Condensation Pathways

The reactivity of 4-hydroxybenzylamine, particularly in condensation reactions with aldehydes like formaldehyde, presents competitive pathways that lead to either macrocyclic structures or linear oligomers. nih.gov The predominant reaction pathway is heavily influenced by the non-covalent intermolecular interactions between the 4-hydroxybenzylamine molecules in solution. nih.gov

Computational and synthetic studies have demonstrated that 4-hydroxybenzylamine can form cyclic dimers in solution, which act as templates that favor macrocyclization. nih.govrsc.org These dimers are primarily formed and stabilized by O–H⋯N hydrogen bonds between the phenolic hydroxyl group of one molecule and the amino group of another. nih.govrsc.org This pre-organization of two reactant molecules into a cyclic arrangement facilitates a subsequent reaction with formaldehyde to yield a 12-atom azacyclophane as the major product. nih.gov This strategy is known as hydrogen bond-assisted macrocyclic synthesis. nih.gov

In contrast, if the 4-hydroxybenzylamine molecules arrange themselves in a linear fashion, the reaction with formaldehyde proceeds via a linear condensation pathway. nih.gov This alternative pathway results in the formation of a mixture of linear oligomers and dimers rather than a macrocyclic structure. nih.gov The formation of the macrocycle is therefore in direct competition with the formation of these linear products. Mass spectra analysis of the reaction products confirms the azacyclophane as the major product, with the linear dimer being formed in a lower yield. nih.gov

ReactantsReaction PathwayPrimary ProductProduct Yield
4-Hydroxybenzylamine + FormaldehydeMacrocyclization (via cyclic dimer template)12-atom AzacyclophaneMajor Product
Linear CondensationLinear Dimer / OligomersMinor Product
Table 1: Competitive reaction pathways and resulting products from the condensation of 4-Hydroxybenzylamine with formaldehyde. nih.gov

Oxidative and Hydrolytic Degradation Mechanisms

The degradation of 4-hydroxybenzylamine can proceed through oxidative and hydrolytic pathways, which primarily target the aminomethyl group. These mechanisms are crucial in understanding the compound's stability and transformation in various chemical and biological environments.

Oxidative Degradation

The primary pathway for the oxidative degradation of benzylamines involves the conversion of the amine to an imine, which then typically hydrolyzes to form an aldehyde. rsc.org For 4-hydroxybenzylamine, the main oxidation product is 4-hydroxybenzaldehyde (B117250). wikipedia.orgnih.gov This transformation can be initiated by various means:

Chemical Oxidation : Strong oxidizing agents can facilitate this reaction. For instance, studies on benzylamines show oxidation can occur using reagents like potassium permanganate. acs.org During water treatment processes like chlorination, benzylamines react via chlorine transfer to the nitrogen atom, followed by the elimination of hydrochloric acid to form an imine intermediate. rsc.org

Catalytic Oxidation : The oxidative deamination of benzylamines can be achieved using metal catalysts. A Nickel(II)-NHC catalyst, for example, can facilitate the oxidation of benzylamines to aldehydes in an aqueous medium, with water acting as the formal oxidant. rsc.org

Photocatalysis : Under mild conditions, visible light photocatalysis using catalysts like riboflavin (B1680620) tetraacetate can convert benzylamines into their corresponding aldehydes. researchgate.net In this aerobic process, oxygen serves as the terminal oxidant, yielding hydrogen peroxide and ammonia (B1221849) as the only byproducts. researchgate.net

Enzymatic Oxidation : In biological systems, enzymes such as monoamine oxidase B and other copper amine oxidases catalyze the oxidative deamination of benzylamines to produce benzaldehyde. wikipedia.orgnih.gov

Hydrolytic Degradation

The carbon-nitrogen single bond in the benzylamine (B48309) moiety is generally stable and resistant to direct hydrolysis under neutral conditions. However, hydrolysis plays a critical role in the degradation of 4-hydroxybenzylamine following an initial oxidation step.

The degradation mechanism often involves a two-step process where oxidation precedes hydrolysis. rsc.org

Oxidation to Imine : As described above, the benzylamine is first oxidized to the corresponding imine (a compound containing a carbon-nitrogen double bond, also known as a Schiff base).

Hydrolysis of Imine : The formed imine intermediate is significantly more susceptible to hydrolysis than the parent amine. The imine readily reacts with water, leading to the cleavage of the C=N bond. This step yields 4-hydroxybenzaldehyde and ammonia, completing the degradation process. rsc.org

This indirect hydrolytic pathway, contingent on the initial formation of an imine, is the predominant mechanism for the cleavage of the aminomethyl group in aqueous environments. rsc.org

Biosynthetic Pathways and Natural Occurrence of 4 Hydroxybenzylamine

Endogenous Formation in Plant Species (e.g., Sinapis alba)

Developing sprouts of Sinapis alba are known to produce 4-hydroxybenzylamine (B1666329) acs.orgnih.govacs.org. A proposed metabolic pathway for its formation has been outlined, commencing with the catabolism of the glucosinolate sinalbin acs.orgnih.govacs.org.

The biosynthesis of 4-hydroxybenzylamine in S. alba is intrinsically linked to the breakdown of sinalbin (4-hydroxybenzylglucosinolate), the primary glucosinolate present in its seeds acs.orgnih.govacs.org. This process is initiated by the enzyme myrosinase (a β-thioglucosidase), which becomes active when plant tissues are damaged, bringing it into contact with its glucosinolate substrates nih.gov. The myrosinase-catalyzed reaction begins with the cleavage of the thioglucosidic bond in the sinalbin molecule. This enzymatic hydrolysis results in the release of a glucose molecule and an unstable aglycone, thiohydroximate-O-sulfate nih.gov. This intermediate then undergoes further spontaneous rearrangement.

The subsequent degradation of the aglycone can lead to the formation of several products, including 4-hydroxybenzyl isothiocyanate. However, this isothiocyanate is known to be unstable and can further degrade into other compounds, such as 4-hydroxybenzyl alcohol and a thiocyanate (B1210189) ion nih.gov. Under acidic conditions, the formation of a 4-hydroxybenzyl carbocation has been proposed as a key intermediate in the pathway leading to 4-hydroxybenzylamine acs.org. The existence of this carbocation at pH 5 and 7 was experimentally supported by its reaction with glutathione (B108866) to form a stable thioether acs.org.

A crucial step in the proposed biosynthetic pathway of 4-hydroxybenzylamine is the involvement of L-glutamine as an ammonia (B1221849) donor acs.orgnih.govacs.org. It is suggested that the 4-hydroxybenzyl carbocation, formed from the breakdown of sinalbin, reacts with L-glutamine. In this reaction, the amide group of L-glutamine provides the amino group that is ultimately incorporated into the 4-hydroxybenzylamine molecule. This proposed mechanism highlights a novel role for L-glutamine in the biosynthesis of this particular biogenic amine in plants.

The enzymatic hydrolysis of sinalbin by myrosinase is a complex process that can yield a variety of products depending on the reaction conditions, particularly the pH. The primary enzymatic cleavage yields D-glucose and an unstable aglycone. This aglycone can then follow several transformation routes.

Proposed Reaction Sequence for 4-Hydroxybenzylamine Formation:

Enzymatic Hydrolysis: Sinalbin is hydrolyzed by myrosinase, cleaving the thioglucosidic linkage.

Intermediate Formation: This hydrolysis results in the formation of an unstable aglycone, thiohydroximate-O-sulfate.

Carbocation Generation: Under acidic conditions, the aglycone is thought to rearrange and eliminate sulfate (B86663) to form a reactive 4-hydroxybenzyl carbocation.

Amination: The 4-hydroxybenzyl carbocation then reacts with L-glutamine, which serves as the ammonia donor, leading to the formation of 4-hydroxybenzylamine.

The table below summarizes the key molecules involved in the proposed biosynthetic pathway of 4-hydroxybenzylamine from sinalbin.

Precursor/IntermediateEnzyme/ConditionProduct
SinalbinMyrosinaseD-glucose + Thiohydroximate-O-sulfate (unstable aglycone)
Thiohydroximate-O-sulfateAcidic pH4-Hydroxybenzyl carbocation
4-Hydroxybenzyl carbocation + L-Glutamine-4-Hydroxybenzylamine

Comparative Analysis with Other Biogenic Amine Biosynthesis Pathways

The biosynthesis of 4-hydroxybenzylamine in Sinapis alba presents a distinct mechanism when compared to the more commonly understood pathways for other biogenic amines in plants acs.org. The majority of biogenic amines are synthesized through the decarboxylation of amino acids or the amination and transamination of aldehydes and ketones taylorfrancis.comwikipedia.org.

For instance, well-known biogenic amines such as putrescine, spermidine, and spermine (B22157) are synthesized from the amino acids ornithine and arginine through a series of decarboxylation and aminopropylation reactions researchgate.net. Similarly, histamine (B1213489) is formed via the decarboxylation of histidine, and tyramine (B21549) from the decarboxylation of tyrosine nih.gov.

The proposed pathway for 4-hydroxybenzylamine formation, which involves the catabolism of a glucosinolate to generate a reactive carbocation that is subsequently aminated by L-glutamine, represents a less common route for biogenic amine synthesis in the plant kingdom. This highlights the diverse metabolic capabilities of plants to produce a wide array of specialized nitrogenous compounds.

Microbial Metabolic Contributions to 4-Hydroxybenzylamine Formation

While the endogenous formation in plants is a primary source, the metabolic activities of microorganisms may also contribute to the presence of 4-hydroxybenzylamine and related compounds. Bacteria, including those found in the gut and in fermented foods, are capable of degrading glucosinolates frontiersin.orgmdpi.comresearchgate.netdigicomst.ie. This microbial degradation can lead to the formation of various hydrolysis products, which could potentially serve as precursors for 4-hydroxybenzylamine.

Some bacteria possess myrosinase-like activity, enabling them to hydrolyze glucosinolates and release isothiocyanates and other breakdown products mdpi.com. For example, certain strains of Lactobacillus and Staphylococcus have been shown to degrade glucosinolates researchgate.netdigicomst.ie. While the direct microbial synthesis of 4-hydroxybenzylamine from sinalbin has not been extensively documented, the potential for such a transformation exists within microbial communities that possess the necessary enzymatic machinery.

Furthermore, research has demonstrated that certain marine bacteria of the genus Microbulbifer can produce 4-hydroxybenzoate, a structurally related compound nih.gov. Additionally, a multi-enzyme cascade has been successfully engineered in Escherichia coli to synthesize 4-hydroxybenzylamine from L-tyrosine, showcasing the metabolic potential of microorganisms for producing this amine researchgate.net. These findings suggest that microbial metabolism could play a role, either directly or indirectly, in the formation of 4-hydroxybenzylamine in various environments.

Enzymatic Interactions and Biochemical Roles of 4 Hydroxybenzylamine

Substrate Recognition and Catalysis by Amine Oxidases

Amine oxidases are a class of enzymes that catalyze the oxidation of amines to aldehydes. 4-Hydroxybenzylamine (B1666329), as a substituted benzylamine (B48309), is a recognized substrate for several members of this enzyme family.

Bovine serum amine oxidase (BSAO) is a well-studied copper-containing amine oxidase. Research has utilized para-substituted benzylamines, including p-hydroxybenzylamine, to probe the enzyme's active site and reaction mechanism. Spectroscopic studies, such as anaerobic, rapid-scanning stopped-flow spectroscopy, have been employed to observe the UV-visible absorbance changes in the BSAO spectrum during its reduction by substrates like p-hydroxybenzylamine sigmaaldrich.com. These investigations are crucial for detecting and characterizing chemical intermediates formed during the enzymatic reaction, providing a deeper understanding of the catalytic cycle.

The primary catalytic function of amine oxidases on substrates like 4-Hydroxybenzylamine is oxidative deamination. This process is a key step in the catabolism of many biogenic amines and generates an aldehyde, ammonia (B1221849), and hydrogen peroxide wikipedia.org. In the case of 4-Hydroxybenzylamine, the enzymatic reaction converts the aminomethyl group into an aldehyde, yielding 4-hydroxybenzaldehyde (B117250) as the primary organic product. This transformation is significant in both metabolic and synthetic contexts. The general pathway for the oxidative deamination of a primary amine by a monoamine oxidase involves the conversion of the amine to an imine, which is then hydrolyzed to an aldehyde and ammonia wikipedia.org.

R-CH₂-NH₂ + O₂ + H₂O → R-CHO + NH₃ + H₂O₂

For 4-Hydroxybenzylamine, this translates to:

HO-C₆H₄-CH₂-NH₂ + O₂ + H₂O → HO-C₆H₄-CHO + NH₃ + H₂O₂
ReactantEnzymeProduct
4-HydroxybenzylamineAmine Oxidase4-Hydroxybenzaldehyde
OxygenAmmonia
WaterHydrogen Peroxide

Lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) proteins are copper-dependent amine oxidases essential for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix patsnap.com. While their primary substrates are lysine (B10760008) residues in these proteins, some members of the LOX family have been shown to act on smaller non-peptidyl substrates. For instance, the purified lysyl oxidase-like protein 4 (LOXL4) exhibits enzymatic activity towards benzylamine researchgate.net. Furthermore, benzylamine has been identified as a weak inhibitor of lysyl oxidase-like 2 (LOXL2) nih.gov. This suggests that 4-Hydroxybenzylamine, as a substituted benzylamine, may also serve as a substrate or modulator of lysyl oxidase activity, potentially influencing processes related to extracellular matrix remodeling.

Role in Enzyme Inhibition and Receptor Binding Studies

Beyond serving as a substrate, 4-Hydroxybenzylamine and its derivatives have been investigated for their roles as enzyme inhibitors. A notable example is the inhibition of GABA transaminase (GABA-T), a key enzyme in the metabolism of the neurotransmitter GABA. Studies have shown that 4-Hydroxybenzylamine acts as a competitive inhibitor of GABA-T with respect to GABA researchgate.net. This inhibitory action is attributed to the structural similarity between 4-Hydroxybenzylamine and the enzyme's natural substrate, suggesting that the benzene (B151609) ring is accepted by the active site researchgate.net. This finding has positioned 4-Hydroxybenzylamine as a potential lead compound for the design of novel GABA-T inhibitors researchgate.net.

EnzymeType of InhibitionCompetitive With
GABA transaminase (GABA-T)CompetitiveGABA

While specific receptor binding studies focusing solely on 4-hydroxybenzylamine are not extensively detailed in the provided search results, the general principles of such assays are well-established. Radioligand binding assays are a common method to characterize the interaction of a compound with a receptor merckmillipore.com. These assays can determine the affinity of a ligand for a receptor and can be used in competitive formats to screen for new receptor modulators nih.gov. Given its structure as a phenol (B47542) and a primary amine, 4-hydroxybenzylamine has the potential to interact with various receptor types, and its study in such assays could reveal novel biological activities.

Enzymatic Hydroxylation and Related Transformations

The aromatic ring of 4-Hydroxybenzylamine is a potential target for enzymatic hydroxylation, a reaction commonly catalyzed by cytochrome P450 (CYP450) monooxygenases nih.gov. These enzymes are known to introduce hydroxyl groups onto a wide range of substrates, playing a crucial role in both the metabolism of xenobiotics and the biosynthesis of endogenous compounds. The general mechanism of CYP450-catalyzed hydroxylation involves the activation of molecular oxygen and the formation of a highly reactive iron-oxo species that can abstract a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group youtube.com. For an aromatic compound like 4-hydroxybenzylamine, this could lead to the formation of dihydroxy-benzylamine derivatives. The regioselectivity of this hydroxylation would be determined by the specific CYP450 isozyme involved.

Computational Modeling of Enzyme-Substrate Complexes

Computational modeling provides valuable insights into the molecular interactions between enzymes and their substrates or inhibitors. Molecular docking is a widely used technique to predict the binding mode of a small molecule within the active site of a protein nih.govmdpi.com. Such studies can elucidate the key amino acid residues involved in binding and help to explain the observed substrate specificity or inhibitory activity.

In the context of 4-Hydroxybenzylamine, computational calculations have been used to analyze its intermolecular interactions, such as the formation of dimers through hydrogen bonding and π-stacking nih.gov. While this particular study did not model an enzyme-substrate complex, the principles are directly applicable. Molecular docking simulations of 4-Hydroxybenzylamine into the active site of an amine oxidase, for example, could reveal the orientation of the substrate relative to the catalytic residues and the cofactor, providing a structural basis for its oxidative deamination. Similarly, docking into the active site of GABA-T could illustrate how it competes with the natural substrate, GABA, for binding.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods are indispensable for probing the electronic and structural changes that occur during chemical reactions involving 4-Hydroxybenzylamine (B1666329). Techniques such as UV-Vis spectroscopy and mass spectrometry provide critical data for mechanistic investigations.

UV-Vis Spectroscopy: Anaerobic, rapid-scanning stopped-flow spectroscopy has been utilized to investigate the UV-visible absorbance changes that occur in the spectrum of enzymes like bovine serum amine oxidase during its reduction by substrates such as p-hydroxybenzylamine (a synonym for 4-hydroxybenzylamine). sigmaaldrich.com This technique allows researchers to monitor the formation and decay of chemical intermediates on a millisecond timescale, providing insights into the kinetics and mechanism of enzymatic reactions. sigmaaldrich.com By observing shifts in the absorption spectra, scientists can detect transient species and understand the electron transfer processes involved in the catalytic cycle. sigmaaldrich.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying 4-Hydroxybenzylamine and characterizing its fragmentation patterns, which is essential for mechanistic studies. Experimental MS/MS data reveals how the molecule breaks apart, providing structural information. For instance, the fragmentation of the protonated molecule ([M+H]⁺) and the sodium adduct ([M+Na]⁺) has been documented. nih.gov These fragmentation patterns serve as fingerprints for identifying the compound in complex mixtures and for tracking its transformation during a reaction.

Table 1: Experimental MS/MS Fragmentation Data for 4-Hydroxybenzylamine Adducts. nih.gov
Precursor IonPrecursor m/zFragment Ion m/zRelative Intensity (%)
[M+H]⁺124.0758107.0492100
124.086744.95
124.075539.30
96.04454.01
[M+Na]⁺146.058491.0564100
117.056387.19
90.045525.41
89.037619.21
65.037019.21

Chromatographic Separations for Product Identification

Chromatographic techniques, particularly when coupled with high-resolution mass spectrometry, are vital for separating and identifying the products of reactions involving 4-Hydroxybenzylamine.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and MS/MS: LC-HRMS is a cornerstone technique for the analysis of reaction mixtures. researchgate.net It involves separating components using liquid chromatography and then detecting them with a high-resolution mass spectrometer, which provides highly accurate mass measurements, enabling the determination of elemental compositions. researchgate.net In studies of the reaction between 4-hydroxybenzylamine and formaldehyde (B43269), ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) was employed to characterize the resulting products. nih.gov This analysis confirmed that the reaction yielded a 12-atom azacyclophane as the major product, alongside a linear dimer in a lower percentage. nih.gov The use of tandem mass spectrometry (MS/MS) further aids in structural elucidation by inducing fragmentation of the separated ions and analyzing the resulting fragment ions. researchgate.net This detailed structural information is critical for confirming the identity of newly synthesized compounds. nih.gov

Computational Chemistry Applications

Computational chemistry provides a theoretical lens through which the behavior of 4-Hydroxybenzylamine can be understood at a molecular level. These methods complement experimental findings by providing detailed energetic and structural information that is often difficult or impossible to obtain through experiments alone.

Quantum mechanical calculations, based on solving the Schrödinger equation, are used to compute molecular properties and predict the energetics of chemical reactions. researchgate.net These calculations were instrumental in a study of 4-hydroxybenzylamine's reaction with formaldehyde, which leads to macrocyclisation. nih.govnih.gov The computations established that 4-hydroxybenzylamine can form dimers in both the gas phase and in solution. nih.gov By calculating the energies of different arrangements, researchers can determine the most favorable reaction pathways and understand the stability of intermediates and transition states.

QM/MM simulations offer a powerful approach for studying chemical reactions in complex environments, such as in solution or within an enzyme. youtube.com This hybrid method treats a small, electronically significant part of the system (e.g., the reacting molecules) with high-accuracy QM methods, while the larger, surrounding environment (e.g., solvent molecules) is treated with more computationally efficient molecular mechanics (MM) force fields. rsc.orgscm.com This approach allows for the simulation of large systems over longer timescales than would be possible with pure QM methods, while still capturing the electronic details of the chemical transformation. youtube.com

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes, including solvation. Understanding how solvent molecules arrange around a solute and how this affects reactivity is crucial. In the computational analysis of 4-hydroxybenzylamine, the implicit and universal SMD (Solvation Model based on Density) solvation model was employed to account for solvent effects on the geometries that were initially optimized in the gas phase. nih.gov This approach helps to predict how different solvents can influence reaction outcomes, such as the formation of macrocycles versus linear oligomers. nih.gov

Non-covalent interactions, though weaker than covalent bonds, play a critical role in directing chemical reactivity and determining molecular conformation.

Table 2: Key Non-Covalent Interactions in 4-Hydroxybenzylamine Dimerization. nih.gov
Interaction TypeDescriptionRole in Reaction
Hydrogen Bonding (O–H⋯N)Interaction between the hydroxyl group of one molecule and the nitrogen atom of another.Facilitates the pre-organization of molecules into a cyclic arrangement (template), promoting macrocyclisation.
π-StackingAttractive, noncovalent interactions between aromatic rings.Provides additional stabilization to the cyclic dimers formed by hydrogen bonds.

Computational analyses of 4-hydroxybenzylamine have shown that its intermolecular interactions are key to its reactivity. nih.govnih.gov Calculations established that the formation of dimers via O–H⋯N hydrogen bonds is a crucial step. nih.gov These cyclic dimers, which act as templates, are further stabilized by π-stacking interactions between the aromatic rings. nih.govnih.gov This pre-organization is what facilitates the subsequent macrocyclisation reaction with formaldehyde. nih.gov The analysis of these weak interactions, often using methods that can visualize interaction regions, is essential for a comprehensive understanding of the factors controlling the reaction's course. mdpi.com

Stable Isotope Labeling for Pathway Elucidation

Stable isotope labeling is a powerful technique used to trace the metabolic fate of atoms and molecules in biological systems. nih.govnih.govatlanchimpharma.com By introducing compounds enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system, researchers can follow the incorporation of these isotopes into downstream metabolites, thereby elucidating biosynthetic pathways. nih.govsymeres.com In the context of 4-hydroxybenzylamine, stable isotope labeling can be instrumental in identifying its biosynthetic precursors and the enzymatic reactions involved in its formation.

For instance, to investigate the biosynthesis of 4-hydroxybenzylamine, a plausible precursor such as L-tyrosine or p-coumaric acid could be synthesized with a ¹³C label at a specific position in the molecule. This labeled precursor would then be fed to the organism or cell culture that produces 4-hydroxybenzylamine. After a designated incubation period, the 4-hydroxybenzylamine produced is isolated and analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov The presence and position of the ¹³C label in the 4-hydroxybenzylamine molecule would confirm that the labeled precursor is indeed a part of its biosynthetic pathway.

Table 1: Hypothetical Stable Isotope Labeling Experiment for 4-Hydroxybenzylamine Biosynthesis

Labeled PrecursorIsotopeLabeling PositionExpected Labeled ProductAnalytical TechniqueImplication
L-Tyrosine¹³CCarboxyl carbon4-HydroxybenzylamineMass SpectrometryConfirms tyrosine as a precursor and indicates decarboxylation.
L-Tyrosine¹⁵NAmino group4-HydroxybenzylamineMass SpectrometryConfirms tyrosine as the source of the amino group.
p-Coumaric acid¹³CPhenyl ring4-HydroxybenzylamineNMR SpectroscopyElucidates the origin of the aromatic ring.

This methodological approach allows for the unambiguous determination of metabolic routes, providing critical insights that are often unattainable through other methods. mdpi.com

Bioreactor Systems for Process Optimization in Biocatalysis

Bioreactors are essential tools for the large-scale production of valuable chemicals through biocatalysis, utilizing either isolated enzymes or whole-cell systems. mdpi.comdoabooks.org The optimization of biocatalytic processes for the synthesis of compounds like 4-hydroxybenzylamine within a bioreactor is crucial for achieving high yields, purity, and economic feasibility. researchgate.netdtu.dk Key parameters that can be controlled and optimized in a bioreactor include temperature, pH, substrate concentration, enzyme/cell concentration, and mixing. mdpi.com

For the biocatalytic production of 4-hydroxybenzylamine, one could envision a process using a transaminase enzyme that converts 4-hydroxybenzaldehyde (B117250) to 4-hydroxybenzylamine. To optimize this process, the enzyme could be immobilized on a solid support and packed into a column, creating a packed-bed bioreactor. mdpi.com This setup allows for continuous operation, where a solution of the substrate (4-hydroxybenzaldehyde) and an amino donor is passed through the column, and the product is continuously collected at the outlet. mdpi.com Immobilization enhances enzyme stability and allows for easy separation of the biocatalyst from the product, facilitating catalyst recycling and reducing production costs. researchgate.net

Table 2: Parameters for Optimization in a Bioreactor for 4-Hydroxybenzylamine Synthesis

ParameterRange/ValueEffect on ProcessOptimization Goal
Temperature25-45 °CEnzyme activity and stabilityMaximize reaction rate without significant enzyme denaturation.
pH6.0-8.0Enzyme activity and substrate/product stabilityMaintain optimal enzyme performance and product integrity.
Flow Rate0.1-1.0 mL/minResidence time and substrate conversionAchieve maximum conversion of substrate to product.
Substrate Conc.10-100 mMReaction rate and potential substrate inhibitionMaximize productivity without inhibiting the enzyme.

Microfluidic Devices for Controlled Synthesis and Analysis

Microfluidic devices, also known as lab-on-a-chip systems, offer precise control over reaction conditions at the microscale, enabling rapid and efficient synthesis and analysis of chemical compounds. nih.govresearchgate.netmdpi.com These devices can be utilized for the controlled synthesis of 4-hydroxybenzylamine by providing enhanced mixing, heat transfer, and reaction time control, which can lead to higher yields and purity compared to traditional batch methods. mdpi.com

In a microfluidic setup for the synthesis of 4-hydroxybenzylamine, streams of reactants, such as 4-hydroxybenzaldehyde and an aminating agent, can be introduced into microchannels where they mix rapidly and react under precisely controlled temperature. The small dimensions of the channels ensure a high surface-area-to-volume ratio, facilitating efficient heat exchange and maintaining a uniform temperature profile. The reaction time can be precisely controlled by adjusting the flow rates of the reactant streams and the length of the reaction channel.

Microfluidic platforms are also powerful tools for the high-throughput analysis of enzymatic reactions, which can be applied to the biocatalytic synthesis of 4-hydroxybenzylamine. researchgate.netnih.gov For example, a microfluidic device can be designed to create a concentration gradient of a substrate, allowing for the rapid determination of enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax). nih.gov

Table 3: Advantages of Microfluidic Systems for 4-Hydroxybenzylamine Synthesis and Analysis

FeatureAdvantageApplication in 4-Hydroxybenzylamine Research
Precise fluid controlAccurate manipulation of reactant concentrations and reaction times.Optimization of synthesis conditions and kinetic studies.
Enhanced mixingRapid and efficient mixing of reactants.Increased reaction rates and yields in synthesis.
High surface-area-to-volume ratioEfficient heat transfer and temperature control.Improved reaction selectivity and product purity.
Small sample volumesReduced consumption of reagents and samples.Cost-effective screening of catalysts and reaction conditions.
High-throughput capabilityParallel processing of multiple reactions or analyses.Rapid optimization of biocatalytic processes.

The integration of analytical techniques, such as mass spectrometry, directly with microfluidic devices allows for real-time monitoring of the reaction progress and product formation. universite-paris-saclay.fr

Future Research Directions and Emerging Applications

Discovery of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The development of green and sustainable methods for synthesizing 4-hydroxybenzylamine (B1666329) and its derivatives is a primary focus of future research. Traditional chemical syntheses, such as the reductive amination of 4-hydroxybenzaldehyde (B117250) using catalysts like Raney nickel, are effective but often rely on harsh conditions and hazardous materials. The future lies in biocatalysis and chemoenzymatic strategies that offer high selectivity and operate under environmentally benign conditions.

A significant area of exploration is the use of whole-cell biocatalysis. researchgate.net Researchers have successfully established artificial enzymatic cascades in microorganisms like Escherichia coli to produce p-hydroxybenzylamine directly from renewable feedstocks such as L-tyrosine. researchgate.netresearchgate.net This approach utilizes a multi-enzyme system, bypassing the need for harsh chemical reagents and offering a more sustainable production pathway. researchgate.net Future work will likely concentrate on optimizing these microbial cell factories to improve yields, reduce production times, and expand the substrate scope. Further research into novel enzyme discovery and protein engineering will be crucial to enhance catalyst efficiency and stability, making these biosynthetic routes economically competitive with traditional chemical methods.

Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways

While artificial enzymatic cascades have been successfully engineered, a deeper understanding of natural biosynthetic pathways is essential for further innovation. researchgate.net The biosynthesis of related catecholamines involves enzymes like tyrosine hydroxylase, which converts tyrosine to L-DOPA, and DOPA decarboxylase. nih.govnih.gov Research has focused on assembling enzymes from various organisms to create novel production pathways. For instance, a five-step cascade involving L-amino acid deaminase (LAAD), hydroxymandelate synthase (HmaS), (S)-mandelate dehydrogenase (SMDH), benzoylformate decarboxylase (BFD), and ω-transaminase (ω-TA) has been developed to produce p-hydroxybenzylamine from L-tyrosine. researchgate.netresearchgate.net

Future research will aim to identify and characterize new enzymes with improved or novel activities from diverse biological sources. This includes exploring the vast, untapped potential of microbial metagenomes for enzymes that can perform key transformations with greater efficiency or under industrial conditions. Elucidating the precise mechanisms, substrate specificities, and regulatory controls of these enzymes will provide the necessary knowledge to design more robust and efficient biosynthetic pathways.

Advanced Engineering of Biocatalytic Systems for Industrial Production

Translating laboratory-scale biocatalytic synthesis into large-scale industrial production presents a significant engineering challenge. Current research has demonstrated the feasibility of producing related compounds in bioreactors, achieving high conversion rates. researchgate.net The advancement of these systems for 4-hydroxybenzylamine production will require a multi-faceted approach.

Future efforts will involve the advanced engineering of the microbial hosts, such as E. coli, to optimize metabolic fluxes toward the desired product and away from competing pathways. This includes techniques like CRISPR-based genome editing to enhance precursor supply and eliminate byproduct formation. Furthermore, process engineering will be key, focusing on optimizing bioreactor conditions, developing cost-effective downstream processing for product purification, and designing continuous production systems. A major bottleneck in the industrial application of biocatalysts is their cost; therefore, utilizing inexpensive and sustainable raw materials, such as plant-based biomass, will be critical for economic feasibility. nih.gov

Deeper Exploration of Mechanistic Details in Complex Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing new ones. The reactivity of 4-hydroxybenzylamine and its derivatives is often governed by the formation of highly reactive intermediates like quinone methides. nih.govnih.govmdpi.com These species are implicated in the oxidative metabolism of related catechol compounds and can be formed through enzymatic or chemical oxidation. nih.govmdpi.com The isomerization of an initially formed o-quinone to a more reactive p-quinone methide can dictate the subsequent chemical fate of the molecule, leading to various addition reactions. nih.govmdpi.com

Future research will delve deeper into the kinetics and thermodynamics of these transformations. researchgate.net For example, studies on the reaction of 4-hydroxybenzylamine with formaldehyde (B43269) have shown that non-covalent interactions, such as hydrogen bonding and π-stacking, can pre-organize the molecules, directing the reaction toward macrocyclization instead of linear polymerization. nih.gov Investigating these subtle but powerful influences will allow for more precise control over reaction outcomes, enabling the synthesis of complex molecular architectures.

Synergistic Integration of Experimental and Computational Methodologies

The convergence of experimental chemistry with advanced computational modeling is accelerating the pace of discovery. fiveable.me In the context of 4-hydroxybenzylamine, computational tools are already proving invaluable for understanding and predicting chemical behavior. nih.gov For instance, computational calculations have been used to establish that 4-hydroxybenzylamine forms stable dimers in solution, a finding that successfully predicted its ability to form specific azacyclophane structures when reacted with formaldehyde. nih.gov

This synergy will become even more critical in the future. Machine learning models are being developed to predict kinetic solvent effects on reaction rates with high accuracy, using data from quantum chemistry methods. chemrxiv.org Such predictive models can rapidly screen for optimal reaction conditions, saving significant time and resources in the laboratory. Future research will likely involve the use of integrated computational-experimental workflows to design novel catalysts, predict the properties of new 4-hydroxybenzylamine derivatives, and elucidate complex reaction networks.

Development of Advanced Chemical Entities Utilizing the 4-Hydroxybenzylamine Scaffold

The 4-hydroxybenzylamine structure serves as a valuable molecular scaffold—a core framework upon which new chemical entities with specific functions can be built. nbinno.comarxiv.orgrsc.org Its aromatic ring and reactive hydroxyl and amine groups make it an ideal starting point for creating a diverse range of molecules for applications in materials science, agrochemicals, and pharmaceuticals. nbinno.com

An emerging application is in the construction of complex macrocycles like azacyclophanes, which have potential uses in host-guest chemistry. nih.gov Another innovative direction is the use of the related hydroxybenzylammonium scaffold to create "traceless" linkers. These linkers can attach molecules (e.g., drugs) to a carrier and then release them under specific conditions, with the release rate being tunable by modifying the aromatic scaffold.

Future research will focus on "scaffold hopping"—the replacement of a core structure in a known active molecule with a novel one like 4-hydroxybenzylamine to discover compounds with improved properties or to circumvent existing patents. nih.gov By employing structure-based design and combinatorial chemistry, researchers will continue to explore the chemical space around this versatile scaffold to develop advanced materials and biologically active molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxybenzylamine hydrate, and how do reaction conditions influence yield?

  • Methodological Answer : 4-Hydroxybenzylamine can be synthesized via reductive amination of 4-hydroxybenzaldehyde using ammonia and hydrogen in the presence of a catalyst (e.g., Raney nickel) . The hydrate form is stabilized by crystallizing the product in aqueous media. Key variables include pH (optimized near neutral to prevent aldehyde oxidation), temperature (25–40°C to balance reaction rate and byproduct formation), and solvent polarity. Yields >70% are achievable with rigorous exclusion of moisture-sensitive intermediates. Post-synthesis, hydrate stability should be confirmed via thermogravimetric analysis (TGA) to monitor water loss .

Q. How can researchers verify the purity and hydration state of 4-Hydroxybenzylamine hydrate?

  • Methodological Answer : Combine analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR in D2 _2O will show peaks for the aromatic protons (δ 6.7–7.2 ppm) and the amine group (δ 3.2–3.5 ppm). The absence of aldehyde signals (δ ~9.8 ppm) confirms complete reduction .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a UV detector (λ = 280 nm). A retention time shift compared to the anhydrous form indicates hydration .
  • Karl Fischer Titration : Quantify water content to confirm stoichiometric hydration (e.g., monohydrate vs. hemihydrate) .

Advanced Research Questions

Q. What experimental strategies mitigate hydrate dissociation during storage or handling?

  • Methodological Answer : Hydrate stability is sensitive to humidity and temperature. Strategies include:

  • Controlled Atmosphere Storage : Store in desiccators with silica gel or under nitrogen to prevent moisture uptake .
  • Cryopreservation : Below −20°C, hydrate dissociation is minimized, as shown in analogous hydrate systems (e.g., gas hydrates in sediments) .
  • Polymer Matrix Encapsulation : Embedding the compound in hydrophilic polymers (e.g., polyethylene glycol) reduces water exchange with the environment .

Q. How does 4-Hydroxybenzylamine hydrate interact with biological macromolecules, and what assays are suitable for studying these interactions?

  • Methodological Answer : The compound’s hydroxyl and amine groups enable hydrogen bonding with proteins or nucleic acids. Methodologies include:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd _d) with enzymes like monoamine oxidases .
  • Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS, focusing on hydration shell dynamics around the amine group .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of serum albumin upon ligand binding to assess binding constants .

Q. What computational approaches predict the thermodynamic stability of 4-Hydroxybenzylamine hydrate under varying conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate lattice energies of hydrate vs. anhydrous forms using software (e.g., Gaussian). Solvation models (e.g., COSMO-RS) predict stability in different solvents .
  • Phase Diagrams : Construct temperature-composition diagrams using differential scanning calorimetry (DSC) data to identify hydrate dissociation thresholds .

Q. How do contradictory data on the compound’s solubility in polar solvents arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from hydration state variability (e.g., incomplete crystallization). To standardize:

  • Dynamic Light Scattering (DLS) : Measure particle size distribution in saturated solutions to detect aggregates or polymorphs .
  • Solubility Parameter Analysis : Use Hansen solubility parameters to identify solvents with similar polarity (δ ≈ 22–25 MPa1/2^{1/2}) .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : Conflicting NMR or XRD results may indicate polymorphism. Use synchrotron XRD to resolve subtle crystallographic differences .
  • Hydrate Reformation : During lyophilization or solvent evaporation, monitor water activity (aw _w) to avoid unintended rehydration, as seen in gas hydrate systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.